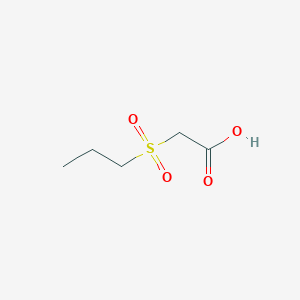
2-(Propane-1-sulfonyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propane-1-sulfonyl)acetic acid is an organic compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-1-sulfonyl)acetic acid typically involves the sulfonation of propane derivatives followed by carboxylation. One common method involves the reaction of propane-1-sulfonyl chloride with sodium acetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors .
化学反応の分析
Types of Reactions
2-(Propane-1-sulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
科学的研究の応用
2-(Propane-1-sulfonyl)acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in biochemical assays and as a reagent in proteomics research.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Propane-1-sulfonyl)acetic acid involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, facilitating the formation or breaking of chemical bonds. The pathways involved often include sulfonation and carboxylation reactions .
類似化合物との比較
Similar Compounds
Methanesulfonic acid: Similar sulfonic acid group but different alkyl chain.
Ethanesulfonic acid: Similar structure with a shorter alkyl chain.
Butanesulfonic acid: Similar structure with a longer alkyl chain.
Uniqueness
2-(Propane-1-sulfonyl)acetic acid is unique due to its specific alkyl chain length and the presence of both sulfonyl and carboxyl groups. This combination provides distinct reactivity and versatility in various chemical reactions.
生物活性
2-(Propane-1-sulfonyl)acetic acid, also known by its chemical structure C5H10O4S, is a sulfonic acid derivative that has been explored for various biological activities. This compound is of interest due to its potential therapeutic applications and its role in biochemical pathways. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C₅H₁₀O₄S
- CAS Number : 77082-78-1
- Molar Mass : 178.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group is known to enhance the compound's solubility and reactivity, facilitating its interaction with enzymes and receptors. Research indicates that it may function as a modulator of neurotransmitter systems, particularly in relation to glutamate signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby influencing pathways related to energy metabolism and cellular signaling.
- Receptor Modulation : It is hypothesized that this compound can bind to neurotransmitter receptors, potentially affecting synaptic transmission and plasticity.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases.
- Antioxidant Activity : Preliminary findings indicate that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Properties : There is evidence suggesting that it can reduce inflammation markers, which could be relevant in treating inflammatory disorders.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in neuronal cell death following induced oxidative stress. The mechanism was linked to the modulation of glutamate receptors, suggesting a protective effect against excitotoxicity.
Case Study 2: Anti-inflammatory Activity
In vitro studies using macrophage cell lines indicated that treatment with this compound led to a decrease in pro-inflammatory cytokine production. This suggests potential therapeutic applications in managing chronic inflammatory conditions.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-propylsulfonylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-2-3-10(8,9)4-5(6)7/h2-4H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLZNLNPDIOMOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604773 |
Source


|
| Record name | (Propane-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77082-78-1 |
Source


|
| Record name | (Propane-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













